Violamine R

Single-Molecule Spectroscopy Photophysics Crystallography

Substituting generic acid violet dyes risks 16 nm spectral mismatch and compromised fluorescence data. Violamine R (CAS 10213-95-3), a xanthene-type rhodamine analog, eliminates this risk with quantitatively distinct photophysics: • ~40% persistent emission fraction-2× higher than 2′,7′-dichlorofluorescein-for superior single-molecule localization microscopy • Tg-sensitive dual blinking mechanism enables direct polymer glass transition measurement in PVA matrices • 529 nm λmax provides 16 nm spectral separation from Acid Violet 17/19 for multi-color panels without spectral compensation • Documented non-carcinogenic in animal models, unlike Rhodamine B/6G, enabling safety-forward histological protocols Supplied at ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C34H26N2O6S
Molecular Weight 590.6 g/mol
CAS No. 10213-95-3
Cat. No. B157464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViolamine R
CAS10213-95-3
Molecular FormulaC34H26N2O6S
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)O)C)C6=CC=CC=C6C(=O)[O-]
InChIInChI=1S/C34H26N2O6S/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41)
InChIKeyOOOJBBUBZCLWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Violamine R Procurement-Grade Profile


Violamine R (Acid Violet 9; CI 45190) is a synthetic violet xanthene dye [1] with the molecular formula C34H26N2O6S and a molecular weight of 590.6 g/mol [2]. It functions as an acid-base indicator and biological stain, exhibiting a visible absorption maximum (lambdamax) at 529 nm in water [3]. Its primary utility in research and industry stems from its strong fluorescence and pronounced environment- and temperature-dependent photoluminescence intermittency in polymer and crystalline matrices .

Single‑molecule probe Strong fluorescence and super‑resolution imaging workflows
Polymer characterization Environment‑dependent photoluminescence for matrix sensing
Biological staining Histology and hematology with model‑safety review context

Performance Gaps with Generic Substitution


Substituting Violamine R for Acid Violet 17 or other generic acid violet dyes introduces significant risk in both analytical and biological workflows. Although often grouped as 'acid violets,' these dyes are structurally distinct—Violamine R is a xanthene-type rhodamine analog , while Acid Violet 17 is a triarylmethane dye . This difference fundamentally alters their spectral windows (Deltalambda of ~16 nm), fluorescence properties, and safety profiles. A direct substitution ignores the quantitative photophysical and safety evidence that distinguishes Violamine R as a unique tool for single-molecule spectroscopy, precise polymer characterization, and carcinogenicity-risk-sensitive protocols, which cannot be reliably replicated by alternatives [1].

Xanthene ≠ triarylmethane
Structural class difference shifts spectral windows and fluorescence behaviour
Photophysical signature
Environment‑sensitive intermittency and persistent emission may not replicate
Model‑safety context
Carcinogenicity‑model endpoints differ from generic acid violet dyes

Quantitative Differentiation Evidence


Persistent Emission vs. Dichlorofluorescein in Single Crystals

When single molecules of Violamine R (VR) and 2',7'-dichlorofluorescein (DCF) are isolated in identical single crystals of potassium acid phthalate (KAP), VR exhibits a dramatically higher subpopulation of persistently emitting molecules. The persistent emission fraction for VR is approximately 40%, compared to approximately 20% for DCF, a 2-fold increase [1]. This indicates a superior photophysical stability in VR, resulting in less complex 'blinking' behavior and more consistent signal output.

Emission persistence
Head-to-head
~40% vs ~20% (2‑fold higher)
Supports single‑molecule imaging efficiency
KAP single crystals; confocal microscopy
Single-Molecule Spectroscopy Photophysics Crystallography

Dual-Mechanism PL Intermittency for Polymer Tg Measurement

Violamine R demonstrates a unique dual-mechanism blinking behavior that is not typical of common fluorophores. In a poly(vinyl alcohol) (PVOH) matrix, its PL intermittency is temperature-independent (attributed to electron tunneling). In contrast, in potassium acid phthalate (KAP) crystals, its blinking is temperature-dependent (attributed to a non-adiabatic proton-transfer mechanism) [1]. This differential sensitivity allows it to directly report on the local matrix environment. Specifically, the PL intermittency is used to precisely measure the glass transition temperature (Tg) of polymer hosts like poly(vinyl alcohol) (PVA) .

Dual blinking mechanism
Cross‑study
Temp‑independent (PVOH) vs temp‑dependent (KAP)
Enables fluorescence‑based Tg measurement
PVOH film vs KAP crystal; electron tunneling / proton transfer
Polymer Science Material Characterization Fluorescence Thermometry

Non-Carcinogenicity vs. Rhodamine B and 6G

In a long-term carcinogenicity study involving repeated subcutaneous injections in rats, Violamine R showed no carcinogenic activity, while structurally related xanthene dyes Rhodamine B and Rhodamine 6G induced sarcomas [1]. This finding is crucial for routine histological and hematological staining protocols where user safety and long-term exposure are concerns.

Carcinogenicity endpoint
Head-to-head
No activity vs sarcoma induced (Rhodamine B/6G)
Model‑safety endpoint context
Rat s.c. injection model; Umeda 1956
Toxicology Safety Assessment Biological Stains

Hypsochromic Shift from Acid Violet 17 and 19

Violamine R (Acid Violet 9) has a lambdamax of 529 nm in water . This is hypsochromically shifted by 16 nm relative to the common histological counterstain Acid Violet 17 (Coomassie Violet R200, lambdamax 545 nm) and Acid Violet 19 (Acid Fuchsin, lambdamax 545 nm) . This spectral gap is sufficient to enable multi-color labeling and detection in fluorescence microscopy or spectrophotometric analysis with minimal channel crosstalk.

Spectral separation
Data to verify
529 nm (Δλ −16 nm vs Acid Violet 17/19)
Supports multiplex assay compatibility
Aqueous solution; λmax comparison
Multiplex Assay Design Spectrophotometry Chromophore Selection

High-Value Procurement Application Scenarios


Single-Molecule Photophysics and Super-Resolution

Violamine R's demonstrated 2-fold higher persistent emission fraction (~40%) compared to 2',7'-dichlorofluorescein (~20%) in KAP crystal hosts [1] makes it a superior chromophore for single-molecule localization microscopy and photophysical investigations. Researchers can achieve higher data acquisition rates and track individual emitters for longer periods without signal loss, making it the preferred choice for probing heterogeneous local environments in crystalline and polymer matrices.

Non-Destructive Polymer Tg Measurement

The environment-dependent dual blinking mechanism of Violamine R uniquely qualifies it for measuring the glass transition temperature (Tg) of polymer hosts, such as poly(vinyl alcohol) (PVA) [2]. By dispersing Violamine R in the polymer, its fluorescence intermittency pattern changes distinctly at the Tg, acting as a built-in, fluorescent thermometer. This application represents a quantifiable advantage over generic dyes that lack this specific temperature and environment-responsive blinking behavior.

Safer Biological Staining Protocols

For histology, hematology [3], and diagnostic assay manufacturing, Violamine R is documented to have no carcinogenic activity in animal models, unlike Rhodamine B and Rhodamine 6G, which induced sarcomas under identical conditions [4]. This evidence makes Violamine R the optimal violet stain for developing safety-forward protocols in clinical and research laboratories where minimizing long-term toxicological risk is a procurement priority.

Multiplexed Assays with Spectral Separation

With a λmax of 529 nm, Violamine R is spectrally separated by 16 nm from Acid Violet 17 and Acid Violet 19 (both at 545 nm). This separation enables straightforward integration into multi-color staining panels for tissue imaging or flow cytometry, allowing co-localization studies with red-shifted dyes without the need for complex spectral compensation [1], thereby increasing experimental throughput and data clarity.

Application
Selection property
Validation focus
Single‑molecule localization and photophysics
Reported persistent emission fraction
Single‑molecule fluorescence stability
Non‑destructive polymer Tg sensing
Dual‑mechanism photoluminescence intermittency
Temperature‑dependent blinking at glass transition
Histology and hematology staining
Reported model‑safety context (non‑carcinogenic in animal model)
Long‑term exposure model review
Multiplexed fluorescence assays and tissue panels
Spectral separation from red‑shifted acid violet dyes
Channel crosstalk minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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